6-Bromo-2,3-difluorophenol chemical properties
6-Bromo-2,3-difluorophenol chemical properties
An In-depth Technical Guide to 6-Bromo-2,3-difluorophenol: Core Chemical Properties for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 6-Bromo-2,3-difluorophenol. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical and Physical Properties
6-Bromo-2,3-difluorophenol is a halogenated aromatic compound with applications in organic synthesis.[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 186590-23-8 | [2][3] |
| Molecular Formula | C₆H₃BrF₂O | [2][3][4] |
| Molecular Weight | 208.99 g/mol | [2][3][4] |
| Physical Form | Liquid | |
| Purity | 97% | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | |
| IUPAC Name | 6-bromo-2,3-difluorophenol | [2][3] |
| InChI Key | OGUIGADGRYKQTN-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C(=C1F)F)O)Br | [2] |
Synthesis and Reactivity
While specific synthesis pathways for 6-Bromo-2,3-difluorophenol are not detailed in the provided results, general methodologies for synthesizing similar fluorinated aromatic compounds can be inferred. These methods often involve multi-step sequences that could include Grignard-based approaches, nucleophilic aromatic substitution, or Balz-Schiemann reactions.[5] The reactivity of 6-Bromo-2,3-difluorophenol is characterized by the interplay of its hydroxyl, bromo, and fluoro substituents, making it a versatile intermediate in organic synthesis.[1] The electron-withdrawing nature of the fluorine atoms influences the acidity of the phenolic proton and the reactivity of the aromatic ring.[1]
A general workflow for the synthesis and purification of a substituted phenol like 6-Bromo-2,3-difluorophenol is outlined below.
Applications in Drug Development
6-Bromo-2,3-difluorophenol serves as a valuable building block in medicinal chemistry.[6] It is used as a reagent in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.[6] The incorporation of fluorine atoms into drug candidates is a common strategy to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1][7]
The following diagram illustrates a conceptual workflow for the application of 6-Bromo-2,3-difluorophenol in a drug discovery context.
Experimental Protocols
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 6-Bromo-2,3-difluorophenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz or 500 MHz spectrometer.[10][11] Standard parameters include a spectral width of ~16 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR Acquisition: Use a broadband probe to acquire the spectrum. Due to the presence of fluorine, C-F coupling will result in splitting of the carbon signals.
-
¹⁹F NMR Acquisition: This technique is crucial for characterizing fluorinated compounds, providing information about the electronic environment of the fluorine atoms.[8]
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, a thin film of the sample can be prepared between two KBr or NaCl salt plates.[10]
-
Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates should be subtracted.[10]
-
Expected Absorptions:
-
O-H stretch (broad): ~3500-3200 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
-
C-F stretch: ~1300-1000 cm⁻¹
-
C-Br stretch: Below 1000 cm⁻¹
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct insertion or through a gas chromatography (GC) column.[10]
-
Ionization: Use Electron Ionization (EI) at 70 eV.[10]
-
Analysis: The resulting mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including isotopic peaks for bromine.
Safety and Handling
6-Bromo-2,3-difluorophenol is associated with several hazards.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical.[12][13][14][15] Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area.[12][15]
References
- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 2. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. nbinno.com [nbinno.com]
- 6. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. angenechemical.com [angenechemical.com]
